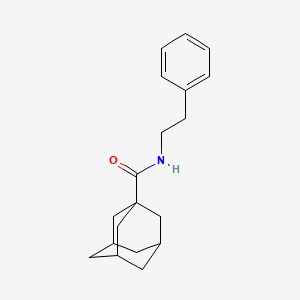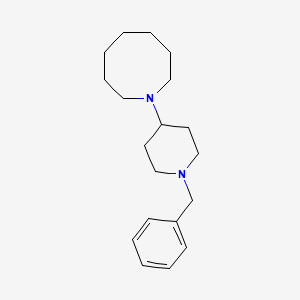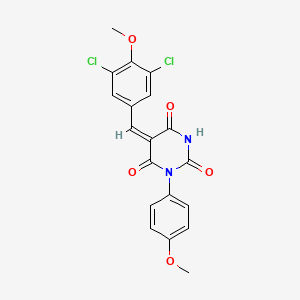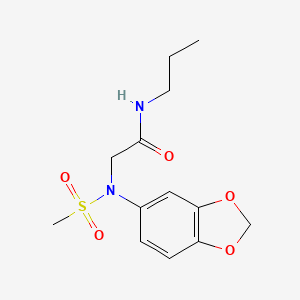![molecular formula C14H20ClN3OS B4931533 N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4931533.png)
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea (CMPT) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a thiourea derivative that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
科学的研究の応用
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied for its potential applications in medicine, agriculture, and environmental science. In medicine, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have anticancer properties, with studies showing its ability to inhibit the growth of cancer cells. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential use as an antiviral and antifungal agent. In agriculture, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have insecticidal properties, with studies showing its ability to control pests such as aphids and mites. In environmental science, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been studied for its potential use as a catalyst in the degradation of pollutants.
作用機序
The mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes, including tyrosinase and acetylcholinesterase. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea inhibits the activity of tyrosinase, which is involved in the production of melanin. This suggests that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may have potential applications in the treatment of hyperpigmentation disorders. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This suggests that N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its high yield synthesis method, which makes it a cost-effective compound for lab experiments. Additionally, N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea has been extensively studied, and its properties are well understood. However, one of the limitations of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. One potential direction is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea and its potential applications in medicine, agriculture, and environmental science. Finally, the development of new derivatives of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea may lead to the discovery of compounds with even more potent properties.
合成法
The synthesis of N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with 3-(4-morpholinyl)propylamine. The reaction takes place in anhydrous conditions and is usually carried out in a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure N-(2-chlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea. The yield of the reaction is typically high, making it a cost-effective synthesis method.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(3-morpholin-4-ylpropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3OS/c15-12-4-1-2-5-13(12)17-14(20)16-6-3-7-18-8-10-19-11-9-18/h1-2,4-5H,3,6-11H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJQQWIHEFLBGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B4931456.png)
![N-[3-(methylthio)benzyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931467.png)

![methyl 3-({[(4-bromobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4931489.png)
![N-[(4-bromo-2-thienyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B4931495.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4931502.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)

![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
